molecular formula C10H13FO2S B8701837 (2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane

(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane

Cat. No.: B8701837
M. Wt: 216.27 g/mol
InChI Key: GUTJWPQMFDORSF-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane is an organic compound that features a fluorinated phenyl group attached to a thioether and an acetaldehyde dimethyl acetal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane typically involves the reaction of 4-fluorothiophenol with acetaldehyde dimethyl acetal under specific conditions. One common method involves the use of a base such as pyridine to facilitate the reaction. The reaction is usually carried out in an organic solvent like diethyl ether at room temperature for 1.5 to 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds and thioethers.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde moiety can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane involves its interaction with various molecular targets. The thioether group can participate in redox reactions, while the fluorinated phenyl group can influence the compound’s binding affinity to specific proteins or enzymes. The acetaldehyde dimethyl acetal moiety can undergo hydrolysis to release acetaldehyde, which can further react with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Shares the fluorinated phenyl and thioether groups but lacks the acetaldehyde dimethyl acetal moiety.

    Acetaldehyde dimethyl acetal: Contains the acetaldehyde dimethyl acetal moiety but lacks the fluorinated phenyl and thioether groups.

Uniqueness

(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane is unique due to the combination of its fluorinated phenyl, thioether, and acetaldehyde dimethyl acetal groups.

Properties

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

1-(2,2-dimethoxyethylsulfanyl)-4-fluorobenzene

InChI

InChI=1S/C10H13FO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3

InChI Key

GUTJWPQMFDORSF-UHFFFAOYSA-N

Canonical SMILES

COC(CSC1=CC=C(C=C1)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen stream, 4-fluorobenzenethiol (2.5 ml, 23.4 mmol) and 2-bromo-1,1-dimethoxyethane (3.0 ml, 25.7 mmol) were added to a sodium methoxide methanol solution (0.5 M, 74.9 ml, 37.4 mmol) under cooling with ice and the reaction mixture was stirred at the same temperature for 10 minutes, and then heated and refluxed for five hours. The reaction mixture was concentrated under reduced pressure, and added with cold water. The mixture was extracted with ether. The organic layer was washed with a saturated sodium chloride aqueous solution, and then dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:20)] to obtain the title compound (4.52 g, 89%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
74.9 mL
Type
reactant
Reaction Step One
Yield
89%

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